molecular formula C21H17NO B144254 7-(benzhydryloxy)-1H-indole CAS No. 135328-49-3

7-(benzhydryloxy)-1H-indole

Cat. No. B144254
M. Wt: 299.4 g/mol
InChI Key: RUSLOKVULVVFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzhydryloxy)-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with biological activity. Indole itself is known to play a role in bacterial biofilms and can influence the virulence of certain pathogens, such as Pseudomonas aeruginosa, by altering gene expression and affecting the production of virulence factors .

Synthesis Analysis

The synthesis of 7-hydroxyindoles, which are closely related to 7-(benzhydryloxy)-1

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis Techniques : The synthesis of 7-alkoxyindoles, including those protected by benzhydryl groups like 7-(benzhydryloxy)-1H-indole, involves the reaction of protected 2-nitrophenols with vinylmagnesium bromide. This technique is significant for producing high yields and facilitating subsequent transformations of the 7-hydroxy function (Dobson, Todd, & Gilmore, 1991).
  • Functionalization of Nitrogen Heterocycles : An innovative method for the functionalization of indoles at the 7-position through iridium-catalyzed, silyl-directed C-H borylation has been reported. This method is applicable to a variety of substituted indoles, demonstrating the versatility in manipulating the 7-(benzhydryloxy)-1H-indole structure (Robbins, Boebel, & Hartwig, 2010).

Biochemical and Pharmacological Studies

  • Antivirulence Properties : Indole and its derivatives, including 7-hydroxyindole (a compound related to 7-(benzhydryloxy)-1H-indole), have been found to diminish the virulence of Pseudomonas aeruginosa. These compounds impact gene expression related to virulence factors and enhance antibiotic resistance, suggesting potential applications in novel antivirulence strategies (Lee et al., 2008).
  • Chemical Reactivity Studies : Investigations into the nucleophilic reactivities of various indoles, including those with benzhydryl cations, help understand their chemical behavior and potential applications in synthesis and drug development (Lakhdar et al., 2006).

Materials Science and Chemistry

  • Structural Analysis of Derivatives : The structural analysis of novel indole derivatives, which could include modifications like 7-(benzhydryloxy)-1H-indole, has been conducted using techniques like X-ray diffraction and spectroscopic studies. These investigations are crucial for understanding the properties and potential applications of these compounds in various fields (Tariq et al., 2020).

Miscellaneous Applications

  • Electrochemical Studies : Electrochemical oxidation studies of indolic compounds, including those with structures similar to 7-(benzhydryloxy)-1H-indole, provide insights into their behavior and potential applications in electrochemistry and material sciences (Enache & Oliveira‐Brett, 2011).

Safety And Hazards

The safety information for “7-(benzhydryloxy)-1H-indole” includes hazard statements H303 and H320 . The precautionary statements include P305+351+338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

7-benzhydryloxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-3-8-17(9-4-1)21(18-10-5-2-6-11-18)23-19-13-7-12-16-14-15-22-20(16)19/h1-15,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSLOKVULVVFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC4=C3NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567611
Record name 7-(Diphenylmethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzhydryloxy)-1H-indole

CAS RN

135328-49-3
Record name 7-(Diphenylmethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of the protected nitrophenol (3.05 g, 10 mmol) (Example 34a part i) in dry THF (100 ml) at -40° C. under nitrogen was added 1M vinyl magnesium bromide in the THF (35 ml) over 5 minutes. After stirring for a further three quarters of an hour at -40° C., the reaction mixture was poured into aqueous ammonium chloride and extracted into diethyl ether. The combined organic extracts were dried, filtered and evaporated in vacuo. The product was purified by column chromatography on silica, eluting with 12.5% ethyl acetate in hexane, to give a pale yellow solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

11.95 mmol of the compound obtained in Step A above are dissolved, under an inert atmosphere, in 80 ml of anhydrous tetrahydrofuran. The temperature of the reaction mixture is then lowered to −40° C. and then 41.84 mmol of a 1M solution of vinylmagnesium bromide in tetrahydrofuran are added dropwise to the solution, which is then stirred for 2 hours 50 minutes from −40° C. to 0° C. The reaction mixture is then hydrolysed at 0° C. using 100 ml of a saturated aqueous ammonium chloride solution, and the aqueous phase is extracted three times with ethyl acetate. The organic phases are combined, dried over magnesium sulphate, filtered and evaporated. Purification by flash chromatography over silica gel (petroleum ether/ethyl acetate: 9/1) allows the expected product to be isolated.
Quantity
11.95 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(benzhydryloxy)-1H-indole
Reactant of Route 2
7-(benzhydryloxy)-1H-indole
Reactant of Route 3
7-(benzhydryloxy)-1H-indole
Reactant of Route 4
7-(benzhydryloxy)-1H-indole
Reactant of Route 5
7-(benzhydryloxy)-1H-indole
Reactant of Route 6
7-(benzhydryloxy)-1H-indole

Citations

For This Compound
1
Citations
S Coulton, TL Gilchrist, K Graham - Journal of the Chemical Society …, 1998 - pubs.rsc.org
The 8,8a-dihydroazeto[1,2-a]indol-2(1H)-ones (benzocarbapenems) 1a, 16, 17, 22, 27, 35 and 36 have been prepared by cyclodehydration of the corresponding β-amino acids, these …
Number of citations: 17 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.